![molecular formula C20H27NO3 B5213168 (2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5213168.png)
(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, also known as DOM, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in 1963 by Alexander Shulgin, a renowned chemist and pharmacologist, who also discovered the psychoactive properties of MDMA and other drugs. DOM is a potent hallucinogen that produces intense and long-lasting effects on the mind and body.
作用機序
(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine acts primarily as a serotonin receptor agonist, binding to the 5-HT2A and 5-HT2C receptors in the brain. This leads to increased activity in the prefrontal cortex, which is involved in higher cognitive functions such as perception, thought, and emotion. The activation of these receptors also leads to the release of other neurotransmitters such as dopamine and norepinephrine, which contribute to the overall effects of the drug.
Biochemical and Physiological Effects:
(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine produces a range of biochemical and physiological effects on the body. It causes dilation of the pupils, increased heart rate and blood pressure, and elevated body temperature. It also alters the activity of various neurotransmitters in the brain, leading to changes in mood, perception, and thought. The effects of (2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine can last up to 24 hours, making it one of the longest-lasting psychedelics.
実験室実験の利点と制限
(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has several advantages for lab experiments. It is a potent and selective serotonin receptor agonist, making it a useful tool for studying the role of these receptors in the brain. It also produces long-lasting effects, which allows for extended periods of observation and data collection. However, (2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine is also highly potent and can produce intense and unpredictable effects, which can make it difficult to control in experimental settings.
将来の方向性
There are several future directions for research on (2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine. One area of interest is the therapeutic potential of psychedelics in the treatment of mental health disorders such as depression and anxiety. Another area of research is the development of new psychoactive compounds based on the structure of (2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, which may have improved therapeutic properties or reduced side effects. Finally, further studies are needed to elucidate the mechanisms of action of psychedelics and their effects on brain function and behavior.
合成法
The synthesis of (2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine involves several steps starting from the precursor compound 2,4-dimethoxybenzaldehyde. The aldehyde is first converted to the corresponding nitrostyrene by reacting with nitroethane in the presence of a catalyst. The nitrostyrene is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The resulting amine is then reacted with 3-(4-methoxyphenyl)-1-methylpropyl bromide in the presence of a palladium catalyst to yield (2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine.
科学的研究の応用
(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been used extensively in scientific research to study the effects of hallucinogens on the brain and behavior. It has been used in animal studies to investigate the role of serotonin receptors in the psychedelic experience. It has also been used in human studies to explore the neural basis of altered states of consciousness and to investigate the therapeutic potential of psychedelics in the treatment of mental health disorders.
特性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-15(5-6-16-7-10-18(22-2)11-8-16)21-14-17-9-12-19(23-3)13-20(17)24-4/h7-13,15,21H,5-6,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPPFUQKKVLZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5418135 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

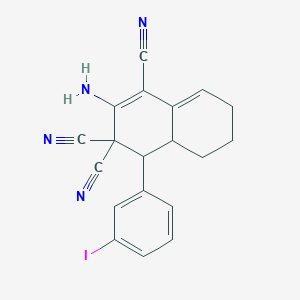
![2-fluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B5213090.png)
![5-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213097.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5213115.png)
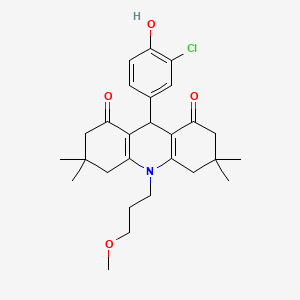
![ethyl 6-methoxy-4-{[4-(4-morpholinyl)phenyl]amino}-3-quinolinecarboxylate hydrochloride](/img/structure/B5213125.png)
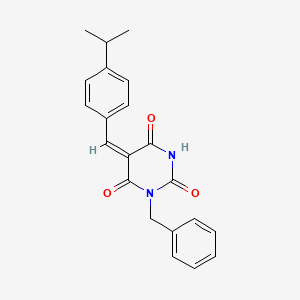

![2-[benzyl(methyl)amino]-N-(3-isoxazolylmethyl)-2-indanecarboxamide](/img/structure/B5213142.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5213149.png)
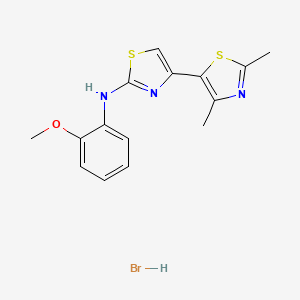
![ethyl 4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1-piperazinecarboxylate](/img/structure/B5213154.png)
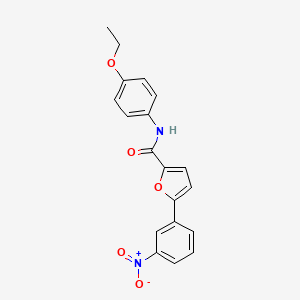
![3-({[2-(2-pyridinyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5213178.png)